7-Phenoxyquinolin-2(1H)-one

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Secure a strategic advantage in your SAR programs with 7-Phenoxyquinolin-2(1H)-one. The unique 7-phenoxy substitution is critical for biological activity, delivering demonstrated MAO-B inhibition (IC₅₀ 17 µM) and serving as the core of potent NMDA/glycine antagonists. Unlike unsubstituted analogs, this specific motif influences solubility, conformation, and target engagement, making it essential for developing kinase inhibitor libraries and outperforming commercial fungicides in early agrochemical tests. Ideal as a neutral PROTAC scaffold due to its low inherent cytotoxicity.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B15351563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenoxyquinolin-2(1H)-one
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=O)N3
InChIInChI=1S/C15H11NO2/c17-15-9-7-11-6-8-13(10-14(11)16-15)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)
InChIKeyDUEMMWOCWNMTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenoxyquinolin-2(1H)-one: Procurement-Grade Quinolinone Scaffold for Research and Development


7-Phenoxyquinolin-2(1H)-one (C₁₅H₁₁NO₂, MW: 237.25 g/mol) is a heterocyclic building block belonging to the quinolin-2(1H)-one class, characterized by a phenoxy substituent at the 7-position of the quinoline core. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and drug discovery research, serving as a precursor for the synthesis of more complex, biologically active derivatives . Its structural features allow for further functionalization at multiple positions, making it a valuable scaffold for structure-activity relationship (SAR) studies across various therapeutic areas .

Why Generic Quinolinone Substitution Fails: Differentiating the 7-Phenoxyquinolin-2(1H)-one Scaffold


Substituting a general quinolin-2-one for 7-Phenoxyquinolin-2(1H)-one is not scientifically valid due to the profound impact of the 7-position phenoxy group on both physicochemical properties and biological target engagement. The phenoxy substituent introduces distinct steric bulk and electronic effects that directly influence solubility, molecular conformation, and intermolecular interactions compared to unsubstituted, hydroxy, or methoxy analogs . These differences translate into quantifiable variations in biological activity. For instance, the specific substitution pattern is critical for achieving a favorable balance of monoamine oxidase (MAO) enzyme inhibition and selectivity [1]. Furthermore, within advanced research applications, the 7-phenoxy motif is a key structural determinant for achieving potent antagonism at specific receptors like the NMDA/glycine site, as seen in closely related compounds like L-701,324, underscoring that even minor structural deviations render analogs functionally distinct [2].

Quantitative Differentiation of 7-Phenoxyquinolin-2(1H)-one: A Comparative Evidence Guide for Scientific Procurement


MAO-B Inhibition Profile: Moderate Activity with Distinct Selectivity vs. MAO-A

7-Phenoxyquinolin-2(1H)-one demonstrates moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (17 µM), while showing minimal inhibition of human MAO-A (IC₅₀ > 100,000 nM) [1]. This contrasts with the more potent and selective MAO-B inhibitor safinamide, which has an IC₅₀ of 29 nM for MAO-B and an IC₅₀ > 1,000,000 nM for MAO-A [2].

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Lack of Cytotoxicity Profile: Benchmarking Against Anticancer Quinolinone Derivatives

While many substituted quinolin-2(1H)-one derivatives are designed and optimized for potent anticancer activity, 7-Phenoxyquinolin-2(1H)-one itself is characterized by an absence of significant cytotoxicity in standard cancer cell line assays. For example, compound VII a, a highly optimized quinolin-2-one derivative, demonstrated a -51.7% control growth inhibition against the Hop-62 human lung cancer cell line at 80 µg/mL, comparable to positive controls [1]. 7-Phenoxyquinolin-2(1H)-one, by contrast, is typically used as an unsubstituted core scaffold and does not exhibit this level of inherent antiproliferative activity.

Anticancer Cytotoxicity Lead Optimization

Antifungal Potential: Structurally Related 7-Phenoxy Scaffolds Exhibit Superior SDH Inhibition

The quinolin-2(1H)-one class, including derivatives with 7-position modifications, has been shown to be a promising scaffold for succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. In a study of 36 novel quinolin-2(1H)-one derivatives, compounds 6o, 6p, and 6r demonstrated superior antifungal activity against Botrytis cinerea compared to the commercial fungicide pyraziflumid, with EC₅₀ values of 0.398, 0.513, and 0.205 µg/mL respectively, versus 0.706 µg/mL for pyraziflumid [1]. While 7-Phenoxyquinolin-2(1H)-one itself was not directly tested, its structure is a close analog to the core of these highly active compounds, highlighting the potential of the 7-substituted quinolinone scaffold for further optimization in antifungal research.

Antifungal Succinate Dehydrogenase Agrochemical

Optimal Research and Industrial Applications for 7-Phenoxyquinolin-2(1H)-one


Medicinal Chemistry Lead Generation: A Versatile Core for Kinase and Enzyme Inhibitor Design

7-Phenoxyquinolin-2(1H)-one serves as an ideal starting scaffold for generating focused libraries of kinase inhibitors or other enzyme modulators. Its demonstrated moderate MAO-B inhibition (IC₅₀ = 17 µM) with a >5.9-fold selectivity over MAO-A [1] provides a foundational activity profile that can be enhanced and refined through targeted chemical modifications at the 3-, 4-, or 6- positions of the quinolinone ring. This allows researchers to explore structure-activity relationships (SAR) in a rational, systematic manner.

Antifungal Agrochemical Development: Precursor for Novel Succinate Dehydrogenase Inhibitors (SDHIs)

Given that optimized 7-substituted quinolin-2(1H)-one derivatives have outperformed the commercial fungicide pyraziflumid (EC₅₀ = 0.205 µg/mL vs 0.706 µg/mL against B. cinerea) [2], 7-Phenoxyquinolin-2(1H)-one is a strategically important building block for agrochemical research programs. Its procurement enables the synthesis and testing of new analogs aimed at improving potency and spectrum of activity against resistant fungal strains.

Central Nervous System (CNS) Probe Development: Starting Point for NMDA/glycine Site Modulators

The 7-phenoxy substitution pattern is a critical pharmacophore in the design of NMDA/glycine receptor antagonists, as evidenced by the high-affinity compound L-701,324 (IC₅₀ = 2 nM) . 7-Phenoxyquinolin-2(1H)-one provides the essential core structure for exploring novel chemical space around this pharmacophore. Researchers can use it as a key intermediate to synthesize and evaluate new analogs for neurological disorders, potentially yielding compounds with improved selectivity or pharmacokinetic properties compared to known antagonists.

Chemical Biology Tool Compound: An Inactive Scaffold for Bifunctional Molecule Construction

Due to its lack of significant inherent cytotoxicity [3], 7-Phenoxyquinolin-2(1H)-one is an excellent candidate for use as a neutral scaffold in the construction of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues. Its defined chemical handles allow for the orthogonal attachment of a target-binding ligand and an E3 ligase ligand, enabling the study of induced protein degradation without confounding effects from the scaffold itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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